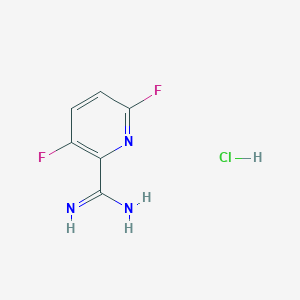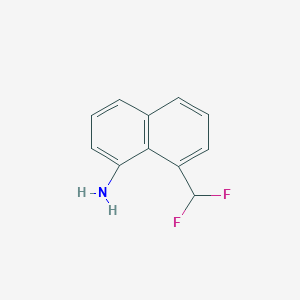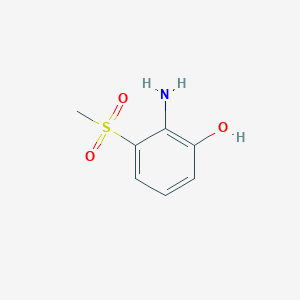
Methyl quinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl quinoline-1(2H)-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their diverse pharmacological properties and synthetic value in organic and pharmaceutical chemistry. The functionalization of the quinoline moiety at different positions allows for varying pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinoline-1(2H)-carboxylate can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation to yield quinoline . The methylation and carboxylation of quinoline can be achieved using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic systems to enhance reaction efficiency and yield. Metal nanoparticle-catalyzed reactions are particularly effective, providing excellent atom efficiency and reducing reaction time . The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common, allowing for the preparation of quinoline derivatives through various catalytic and non-catalytic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl quinoline-1(2H)-carboxylate and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigated for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mécanisme D'action
The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and carboxylate groups.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Methyl quinoline-1(2H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and carboxylate groups allows for unique interactions with molecular targets and enhances its potential as a therapeutic agent .
Propriétés
Numéro CAS |
17718-14-8 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3 |
Clé InChI |
PBSJLGYCWCUXLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)






![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)





